methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl group and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Coatings: The compound can be used in coatings to improve durability and resistance.
Electronics: It can be incorporated into electronic materials to enhance conductivity.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: This compound is unique due to the presence of both thiazole and tetrazole rings, which are not commonly found together in other compounds.
Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 1-methyltetrazole share the tetrazole ring but lack the thiazole ring.
Thiazole Derivatives: Compounds like thiazole-4-carboxylate and 2-aminothiazole share the thiazole ring but lack the tetrazole ring.
Uniqueness
The combination of thiazole and tetrazole rings in this compound provides unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure includes a thiazole ring, a phenyl group, and a tetrazole moiety, which are key components contributing to its biological properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its interaction with microbial targets. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Thiazole-containing compounds have been investigated for their anticancer properties. A study demonstrated that thiazole derivatives could inhibit cell proliferation in cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL against various cancer cells . The methyl group at position 4 of the phenyl ring is believed to enhance cytotoxic activity due to increased electron density.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Similar derivatives have been shown to inhibit Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis . The structure of this compound suggests that it may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of related thiazole compounds on various cancer cell lines. For example, compounds similar to this compound were tested against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications in the chemical structure significantly impact biological activity.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HT-29 | 2.0 |
Compound B | Jurkat | 1.8 |
Methyl 5-phenyl... | Jurkat | TBD |
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the anti-inflammatory effects of thiazole derivatives similar to this compound. These studies demonstrated a reduction in inflammatory markers in animal models treated with these compounds.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and thiazole rings can significantly influence biological activity. Key findings include:
- Phenyl Substitution : Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Thiazole Variants : Different substitutions on the thiazole ring can either increase or decrease enzyme inhibition potency.
Properties
Molecular Formula |
C19H20N6O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N6O3S/c1-28-16(26)14-15(13-8-4-2-5-9-13)29-18(21-14)22-17(27)19(10-6-3-7-11-19)25-12-20-23-24-25/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,21,22,27) |
InChI Key |
BIULRDSBXFRCQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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